molecular formula C20H15BrO3 B2825365 4-[(4-Bromophenyl)methoxy]phenyl benzoate CAS No. 1803582-87-7

4-[(4-Bromophenyl)methoxy]phenyl benzoate

Cat. No.: B2825365
CAS No.: 1803582-87-7
M. Wt: 383.241
InChI Key: TYBDFPFKJSUJKU-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methoxy]phenyl benzoate is an organic compound with the molecular formula C20H15BrO3. It is a benzoate ester derivative, characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to the benzoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methoxy]phenyl benzoate typically involves the esterification of 4-[(4-bromophenyl)methoxy]phenol with benzoic acid or its derivatives. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methoxy]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl benzoates.

    Hydrolysis: 4-[(4-Bromophenyl)methoxy]phenol and benzoic acid.

    Oxidation and Reduction: Quinone and hydroquinone derivatives.

Scientific Research Applications

4-[(4-Bromophenyl)methoxy]phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methoxy]phenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Bromophenyl)methoxy]phenyl benzoate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(4-bromophenyl)methoxy]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO3/c21-17-8-6-15(7-9-17)14-23-18-10-12-19(13-11-18)24-20(22)16-4-2-1-3-5-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBDFPFKJSUJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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